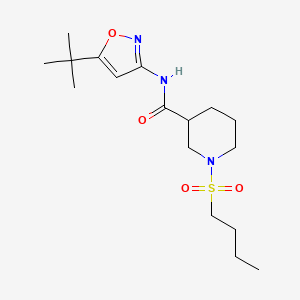![molecular formula C22H20N2O2 B5394907 N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5394907.png)
N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide, also known as PPC, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. PPC belongs to the class of cyclopropane carboxamide compounds and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide is not fully understood, but it is believed to act through the modulation of various signaling pathways involved in cell growth, survival, and death. N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide has been found to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anti-cancer properties. It has also been shown to activate the PI3K/Akt signaling pathway, which plays a role in cell survival and proliferation.
Biochemical and Physiological Effects
N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide has been found to have a wide range of biochemical and physiological effects, including anti-cancer, neuroprotective, anti-inflammatory, and antioxidant properties. N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase II and DNA polymerase. It has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide has several advantages for use in lab experiments, including its high purity and stability. However, N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide also has some limitations, including its low solubility in water and limited bioavailability in vivo. These limitations may need to be addressed in future research to optimize the therapeutic potential of N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide.
Zukünftige Richtungen
Future research on N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide may focus on optimizing its therapeutic potential in the treatment of cancer and neurodegenerative diseases. This may involve the development of new formulations or delivery methods to enhance its bioavailability and efficacy. Additionally, further studies may be needed to fully understand the mechanism of action of N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide and its effects on various signaling pathways involved in disease progression. Finally, the potential use of N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
Synthesemethoden
N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide can be synthesized through a multistep process involving the reaction of 2-phenoxypyridine with benzylamine, followed by the addition of 1-phenylcyclopropanecarboxylic acid to form the final product. The synthesis of N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide has been optimized to produce high yields and purity, making it a suitable candidate for scientific research.
Wissenschaftliche Forschungsanwendungen
N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21(22(13-14-22)18-9-3-1-4-10-18)24-16-17-8-7-15-23-20(17)26-19-11-5-2-6-12-19/h1-12,15H,13-14,16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSQTCXWJUZJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NCC3=C(N=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B5394840.png)
![N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-2-butanamine oxalate](/img/structure/B5394845.png)
![5-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-2-pyridinecarbonitrile](/img/structure/B5394850.png)
![5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5394877.png)
![ethyl 1-[2-(2-ethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5394881.png)
![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(1-methyl-1H-pyrrol-2-yl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5394889.png)
![N~3~-[4-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5394891.png)
![methyl {4-[(3-sec-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5394895.png)

![7-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5394912.png)
![3-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5394917.png)
![N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5394920.png)
![3-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B5394925.png)
![2-(2-fluoro-5-methoxyphenyl)-4-[(2-isopropyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole hydrochloride](/img/structure/B5394931.png)